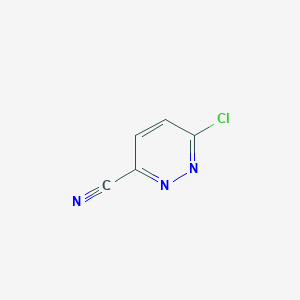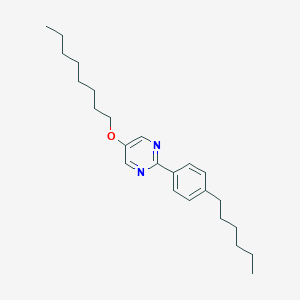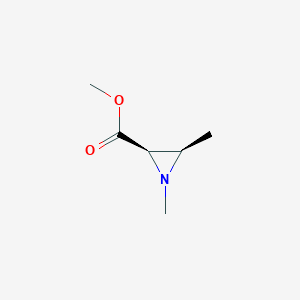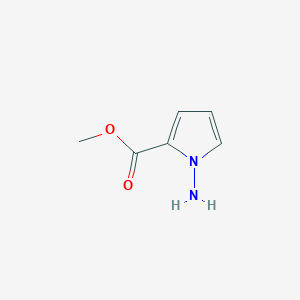
methyl 1-amino-1H-pyrrole-2-carboxylate
描述
Synthesis Analysis
The synthesis of "Methyl 1-amino-1H-pyrrole-2-carboxylate" can involve various strategies, including the condensation reactions of suitable precursors, such as amino acids or their derivatives with diketones or aldehydes in the presence of catalysts. These methods might employ microwave-induced reactions for pyrrole synthesis, which has become an environmentally friendly route in organic transformations, offering reduced reaction time and high yields (Banik, Kamboj, & Bajpai, 2023).
Molecular Structure Analysis
The molecular structure of "Methyl 1-amino-1H-pyrrole-2-carboxylate" is crucial for its chemical behavior and interaction with other molecules. The structural analysis often involves computational modeling and spectroscopic methods to understand its electronic configuration, molecular orbitals, and potential reactive sites. The pyrrole ring provides aromatic stability, while the amino and ester groups introduce polarity and potential sites for nucleophilic and electrophilic attacks, respectively.
Chemical Reactions and Properties
"Methyl 1-amino-1H-pyrrole-2-carboxylate" participates in a wide range of chemical reactions, including substitution, addition, and polymerization processes. Its reactivity is significantly influenced by the presence of the amino and ester functional groups, making it a versatile intermediate for the synthesis of more complex molecules. This compound can undergo transformations leading to the synthesis of heterocycles, such as diketopyrrolopyrroles, which are widely used dyes with applications spanning from high-quality pigments to fluorescence imaging (Grzybowski & Gryko, 2015).
科学研究应用
Synthesis of α-Aminopyrrole Derivatives : A study by Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, which react with 1,3-diketones to afford pyrrolo[1,2-a]pyrimidine-7-carboxylates and are converted into 2-diazo-2H-pyrrole-4-carboxylates. These compounds demonstrate the reactivity of diazo compounds and carbenes, showing potential in creating pyrrole-containing products (Galenko et al., 2019).
One-Pot Synthesis : Galenko et al. (2015) described a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system. This method allows for the introduction of substituents at the pyrrole nitrogen, suggesting versatility in medicinal chemistry applications (Galenko et al., 2015).
Scaffolds in Medicinal Chemistry : Rochais et al. (2004) achieved the preparation of new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, providing interesting building-blocks useful in accessing nitrogen heterocycles with potential therapeutic interest (Rochais et al., 2004).
Antimicrobial Agent Synthesis : Hublikar et al. (2019) synthesized novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. The study found that these compounds possess significant antibacterial and antifungal activities (Hublikar et al., 2019).
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 is associated with it, which means it causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
methyl 1-aminopyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555944 | |
| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-amino-1H-pyrrole-2-carboxylate | |
CAS RN |
122181-85-5 | |
| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

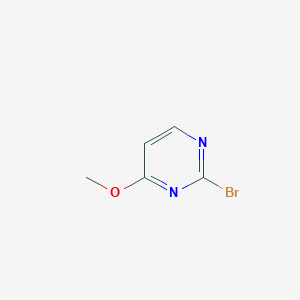
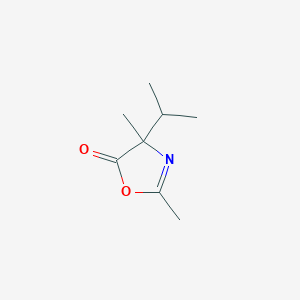


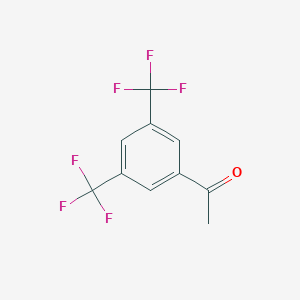
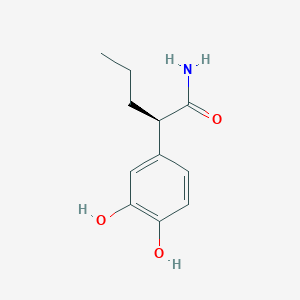
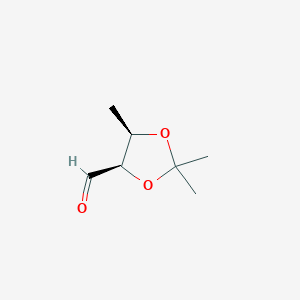
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

